Cas no 585-18-2 (Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-)

Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- structure
585-18-2 structure
Product Name:Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
CAS 번호:585-18-2
MF:C4H9O7P
메가와트:200.083822965622
CID:369104
PubChem ID:122357
Update Time:2025-04-19

Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- 화학적 및 물리적 성질

이름 및 식별자

    • Butanal,2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
    • D-Erythrose 4-Phosphate DISCONTINUED
    • (2,3-dihydroxy-4-oxo-butoxy)phosphonic acid
    • D-Erythrose 4-Phosphate
    • D-Erythrose 4-Phosphate DISCONTINUED
    • (2R,3R)-2,3-dihydroxy-4-oxobutyl dihydrogen phosphate
    • Erythrose 4-PO4
    • [(2R,3R)-2,3-dihydroxy-4-oxo-butyl] dihydrogen phosphate
    • erythrose-4-P
    • D-Erythrose 4-PO4
    • UNII-2156QF7O8M
    • D-erythrose 4-(dihydrogen phosphate)
    • NGHMDNPXVRFFGS-IUYQGCFVSA-N
    • NS00071942
    • D-rythrose 4-hosphate
    • erythrose-4P
    • [(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
    • (2R,3R)-2,3-Dihydroxy-4-(phosphonooxy)butanal
    • threose 4-phosphate
    • 4-D-erythrosephosphoric acid
    • 2156QF7O8M
    • erythrose 4-phosphate
    • DB03937
    • D4F07F67-D45B-43B6-BD4C-D08708D1A7AD
    • D-ERYTHROSE 4-PHOSPHATE [MI]
    • C00279
    • 4-O-phosphono-D-erythrose
    • erythrose-4-phosphate
    • ERYTHOSE-4-PHOSPHATE
    • E4P
    • SCHEMBL50110
    • [(2R,3R)-2,3-dihydroxy-4-oxobutoxy]phosphonic acid
    • Q32039231
    • 585-18-2
    • CHEBI:48153
    • (2R,3R)-2,3-dihydroxy-4-oxobutyldihydrogenphosphate
    • butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)-
    • [R-(R*,R*)]-2,3-Dihydroxy-4-(phossphonooxy)butanal
    • Butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (R-(R*,R*))-
    • Erythrose, 4-phosphate (6CI,7CI)
    • Erythrose, 4-(dihydrogen phosphate), D- (8CI)
    • ERYTHROSE 4-PHOSPHATE, D-
    • D-erythrose-4-phosphate
    • D-erythrose-4-P
    • Butanal, 2,3-dihydroxy-4-(phosphonooxy)-, (2R,3R)- (9CI)
    • CHEMBL1232448
    • 4-O-phosphonato-D-erythrose
    • 인치: 1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
    • InChIKey: NGHMDNPXVRFFGS-IUYQGCFVSA-N
    • 미소: P(=O)(O)(O)OC[C@H]([C@H](C=O)O)O

계산된 속성

  • 정밀분자량: 200.00900
  • 동위원소 질량: 200.008589
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 186
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 124
  • 소수점 매개변수 계산 참조값(XlogP): -3.3

실험적 성질

  • PSA: 134.10000
  • LogP: -1.98360
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량